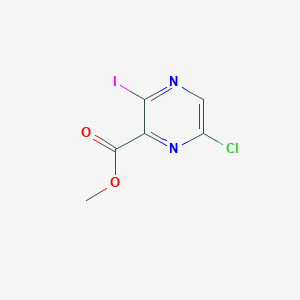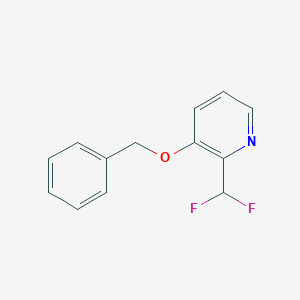
4-Methyl-1H-indole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methyl group at the 4th position and a carbonyl chloride group at the 2nd position of the indole ring. It is a versatile intermediate used in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-2-carbonyl chloride typically involves the chlorination of 4-Methyl-1H-indole-2-carboxylic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-1H-indole-2-carboxylic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Conditions: Reflux in an appropriate solvent such as dichloromethane or chloroform.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
4-Methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Electrophilic Substitution: The methyl group and the indole ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Indole-2,3-diones: Formed by oxidation.
Indolines: Formed by reduction.
科学的研究の応用
4-Methyl-1H-indole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-1H-indole-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an acylating agent. The indole ring can also interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions.
類似化合物との比較
4-Methyl-1H-indole-2-carbonyl chloride can be compared with other indole derivatives, such as:
1H-Indole-2-carbonyl chloride: Lacks the methyl group at the 4th position, resulting in different reactivity and biological activity.
4-Methyl-1H-indole-3-carbonyl chloride: The carbonyl chloride group is at the 3rd position, leading to variations in chemical behavior and applications.
5-Methyl-1H-indole-2-carbonyl chloride: The methyl group is at the 5th position, affecting the compound’s electronic properties and reactivity.
特性
CAS番号 |
64679-00-1 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC名 |
4-methyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3 |
InChIキー |
SKZWGIDWVDFSGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















